1-[(2-Ethylcyclopropyl)methyl]-1H-1,2,4-triazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Ethylcyclopropyl)methyl]-1H-1,2,4-triazol-3-amine is a compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
The synthesis of 1-[(2-Ethylcyclopropyl)methyl]-1H-1,2,4-triazol-3-amine typically involves the formation of the triazole ring followed by the introduction of the ethylcyclopropylmethyl group. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of organoiron methodology to establish the trisubstituted cyclopropane ring .
Chemical Reactions Analysis
1-[(2-Ethylcyclopropyl)methyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the triazole ring can be substituted with various nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(2-Ethylcyclopropyl)methyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological systems and interactions.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-Ethylcyclopropyl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The triazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
1-[(2-Ethylcyclopropyl)methyl]-1H-1,2,4-triazol-3-amine can be compared with other triazole derivatives such as:
Fluconazole: An antifungal agent.
Voriconazole: Another antifungal agent with a broader spectrum of activity.
Trazodone: An antidepressant.
Nefazodone: Another antidepressant with a different mechanism of action.
The uniqueness of this compound lies in its specific structural features and the resulting pharmacological properties.
Properties
Molecular Formula |
C8H14N4 |
---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
1-[(2-ethylcyclopropyl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H14N4/c1-2-6-3-7(6)4-12-5-10-8(9)11-12/h5-7H,2-4H2,1H3,(H2,9,11) |
InChI Key |
HEAHFQZUDVFFJF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC1CN2C=NC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.